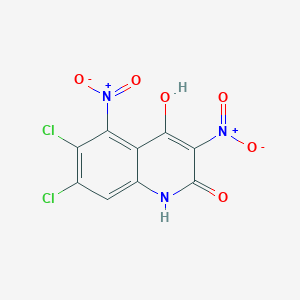
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include the nitration of a quinoline precursor followed by chlorination and hydroxylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents.
Substitution: Halogen substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups may yield amino derivatives, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloroquinoline: A simpler quinoline derivative with similar structural features.
4-Hydroxyquinoline: Known for its antimicrobial properties.
3,5-Dinitroquinoline: Contains nitro groups that contribute to its reactivity.
Uniqueness
6,7-Dichloro-4-hydroxy-3,5-dinitroquinolin-2(1H)-one is unique due to the combination of chloro, hydroxy, and nitro functional groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
158787-39-4 |
|---|---|
Formule moléculaire |
C9H3Cl2N3O6 |
Poids moléculaire |
320.04 g/mol |
Nom IUPAC |
6,7-dichloro-4-hydroxy-3,5-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H3Cl2N3O6/c10-2-1-3-4(6(5(2)11)13(17)18)8(15)7(14(19)20)9(16)12-3/h1H,(H2,12,15,16) |
Clé InChI |
LYJZGQFTGAGALH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])C(=C(C(=O)N2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



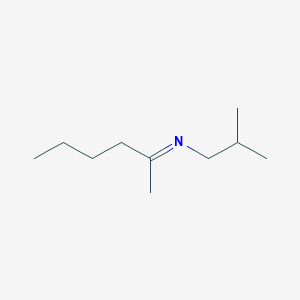
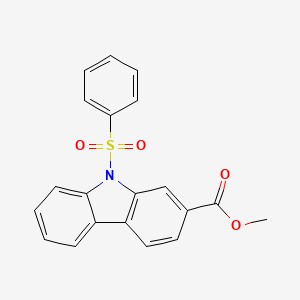
![5-Hydroxy-6-[2-(4-nitrophenyl)hydrazinyl]-3,4-dioxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14267637.png)

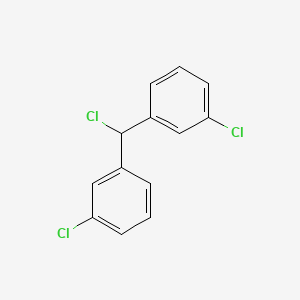
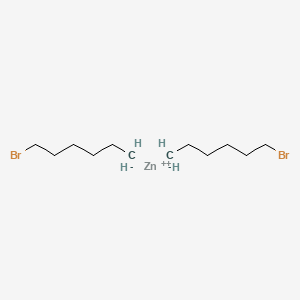
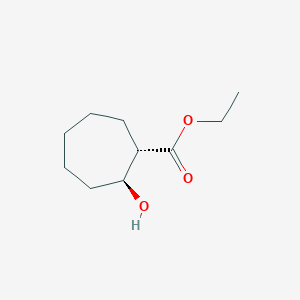
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)

![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
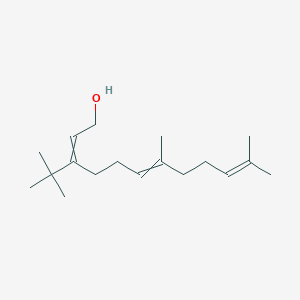
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
